molecular formula C9H17NO3 B1279440 Tert-butyl Morpholine-4-carboxylate CAS No. 220199-85-9

Tert-butyl Morpholine-4-carboxylate

Cat. No. B1279440
CAS RN: 220199-85-9
M. Wt: 187.24 g/mol
InChI Key: JDDPITNKUXPLSB-UHFFFAOYSA-N
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Description

Tert-butyl Morpholine-4-carboxylate is a chemical compound with the molecular formula C9H17NO3 . It has a molecular weight of 187.24 . It appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for Tert-butyl Morpholine-4-carboxylate is 1S/C9H17NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4-7H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl Morpholine-4-carboxylate has a density of 1.065g/cm3 . It has a boiling point of 253.836ºC at 760 mmHg . The compound has a flash point of 107.317ºC .

Scientific Research Applications

Molecular Simulation Visualizations

Tert-butyl Morpholine-4-carboxylate can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations . This helps in understanding the behavior of this compound in different environments.

Organic Synthesis

In organic synthesis, this compound can be used as a starting material or intermediate for the synthesis of other complex molecules .

Safety and Hazards

Tert-butyl Morpholine-4-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

tert-butyl morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDPITNKUXPLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465736
Record name Tert-butyl Morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl Morpholine-4-carboxylate

CAS RN

220199-85-9
Record name Tert-butyl Morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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